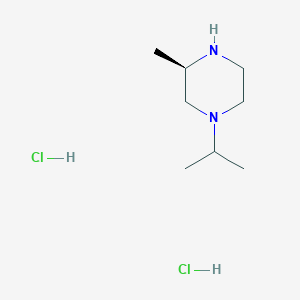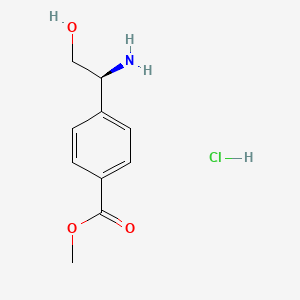
3-((3-Chlorophenyl)amino)inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-Chlorophenyl)amino)inden-1-one, otherwise known as 3-CPAI, is a synthetic organic compound of the indene class. It is an important intermediate and building block for a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyes. This compound has been studied extensively in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Aplicaciones Científicas De Investigación
3-CPAI has a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and dyes, as well as in the synthesis of other organic compounds. It is also used as a starting material in the synthesis of various heterocyclic compounds, such as indenes, indolines, and indoles. In addition, 3-CPAI has been used in the synthesis of indole derivatives, which are important intermediates in the synthesis of various drugs and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-CPAI is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as tyrosinase, which is involved in the production of melanin. In addition, 3-CPAI has been shown to bind to the active site of certain enzymes, such as the enzyme involved in the production of serotonin.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CPAI are not well understood. However, it has been suggested that the compound may act as an inhibitor of tyrosinase, and thus may have an effect on the production of melanin. In addition, it has been suggested that 3-CPAI may have an effect on the production of serotonin, as well as on the activity of certain enzymes involved in the metabolism of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-CPAI in laboratory experiments has several advantages. It is relatively inexpensive, and it is readily available in a variety of forms, including powder, solution, and solid. In addition, 3-CPAI is a stable compound, which makes it suitable for use in a range of experiments. However, there are some limitations to the use of 3-CPAI in laboratory experiments. Its relatively low solubility in organic solvents can make it difficult to use in some experiments. In addition, its low reactivity can make it difficult to use in some reactions.
Direcciones Futuras
There are a number of potential future directions for the use of 3-CPAI in scientific research. For example, it could be used to synthesize more complex organic compounds, such as indoles and indolines. In addition, it could be used to develop more efficient synthetic pathways for the production of pharmaceuticals and agrochemicals. Finally, further research could be conducted to explore the biochemical and physiological effects of 3-CPAI, as well as its potential applications in drug discovery and development.
Métodos De Síntesis
3-CPAI can be produced through a variety of synthetic pathways. The most common method involves the reaction of 3-chloroaniline with indene-1-one in the presence of an acid catalyst. This reaction produces a mixture of products, including the desired 3-CPAI. Other methods for the synthesis of 3-CPAI include the reaction of 3-chloroaniline with indene-1-carboxylic acid, or the reaction of 3-chloroaniline with indene-1-carbaldehyde.
Propiedades
IUPAC Name |
3-(3-chloroanilino)inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-10-4-3-5-11(8-10)17-14-9-15(18)13-7-2-1-6-12(13)14/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFUYHUQYOMYKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC2=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,10-Diaza-9-(3-bromo-4-methoxyphenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6360805.png)


![(8aS)-Hexahydro-pyrrolo[1,2-a]pyrazin-6(2H)-one HCl](/img/structure/B6360823.png)


![(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360840.png)
![(S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360846.png)
![4-Bromo-[1,5]naphthyridine dihydrobromide](/img/structure/B6360850.png)

